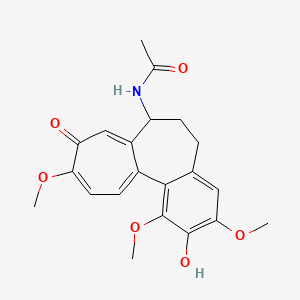
O(sup 2)-Demethylcolchicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Demethyl Colchicine is a derivative of colchicine, an alkaloid extracted from plants such as Gloriosa superba and Colchicum autumnale. Colchicine is known for its pharmacological activities, including anti-inflammatory and anti-proliferative effects. The demethylation of colchicine at the 2-position results in 2-Demethyl Colchicine, which has been studied for its potential to reduce toxicity while retaining therapeutic efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Demethyl Colchicine can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine. The reaction involves the use of dimethylformamide (DMF) as a co-solvent, which enhances the yield of the product. The process is environmentally friendly and offers high regio-selectivity .
Industrial Production Methods: The industrial production of 2-Demethyl Colchicine primarily relies on biotransformation techniques due to their efficiency and selectivity. The use of microbial strains such as Streptomyces griseus allows for the large-scale production of this compound with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Demethyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions, particularly at the demethylated position, can introduce new functional groups, enhancing the compound’s therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or alkanes .
Applications De Recherche Scientifique
2-Demethyl Colchicine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various colchicine derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: 2-Demethyl Colchicine is investigated for its potential to treat conditions such as gout and familial Mediterranean fever, similar to colchicine but with reduced toxicity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research
Mécanisme D'action
2-Demethyl Colchicine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest. The compound’s mechanism of action is similar to that of colchicine, but the demethylation at the 2-position may alter its binding affinity and reduce toxicity .
Comparaison Avec Des Composés Similaires
Colchicine: The parent compound, known for its anti-inflammatory and anti-proliferative effects.
3-Demethyl Colchicine: Another demethylated derivative with similar pharmacological properties.
Thiocolchicine: A thiolated derivative with enhanced anti-inflammatory properties and reduced toxicity.
Uniqueness: 2-Demethyl Colchicine is unique due to its specific demethylation at the 2-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other colchicine derivatives. This modification can potentially reduce toxicity while maintaining or enhancing therapeutic efficacy .
Propriétés
IUPAC Name |
N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)


![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
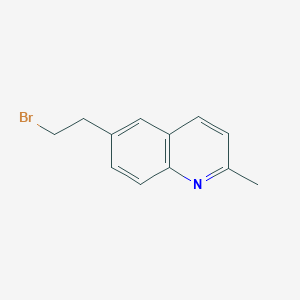
![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
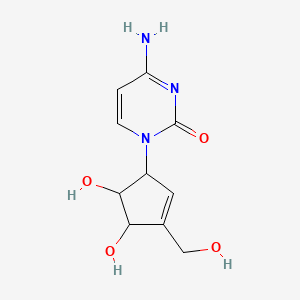
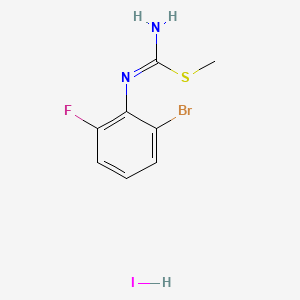
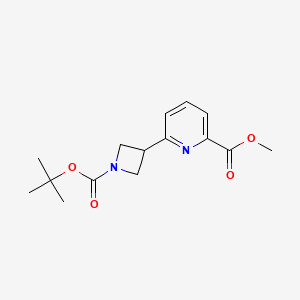
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

